tert-butylN-{[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl}carbamatehydrochloride
Description
This compound is a bicyclic carbamate derivative featuring a 2-oxabicyclo[2.2.2]octane core substituted with an aminomethyl group at the 4-position and a tert-butyl carbamate group at the 1-methyl position. Its molecular formula is C₁₄H₂₅ClN₂O₃, with a molecular weight of 292.81 g/mol (CAS: 2359858-38-9) . It serves as a key intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological and oncological pathways, owing to its rigid bicyclic structure and functional group versatility.
Properties
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-12(2,3)19-11(17)16-9-14-6-4-13(8-15,5-7-14)10-18-14;/h4-10,15H2,1-3H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESXDDTXKLLGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CO2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Bicyclic Core Construction via Diels-Alder Cyclization
The 2-oxabicyclo[2.2.2]octane scaffold is synthesized through a Diels-Alder reaction between furan and a dienophile such as maleic anhydride, followed by hydrogenation to saturate the ring. Subsequent functionalization involves:
- Aminomethyl Introduction : Reductive amination of a ketone intermediate at the 4-position using ammonium acetate and sodium cyanoborohydride yields the aminomethyl group.
- Hydroxymethyl Activation : The 1-position hydroxymethyl group is converted to a mesylate using methanesulfonyl chloride in dichloromethane.
- Carbamate Formation : Reaction with tert-butylamine in the presence of 1,1'-carbonyldiimidazole (CDI) installs the Boc-protected carbamate.
- Hydrochloride Salt Formation : Treatment with hydrogen chloride in dioxane converts the free amine to the hydrochloride salt.
Key Data :
- Yield: 62% over four steps.
- Purity (HPLC): >98%.
Route 2: Late-Stage Boc Protection
This approach prioritizes early introduction of the aminomethyl group:
- Bicyclo[2.2.2]octane Synthesis : A photochemical [2+2] cycloaddition constructs the oxabicyclic core.
- Aminomethyl Installation : Alkylation of a secondary amine with bromoacetonitrile, followed by catalytic hydrogenation, affords the aminomethyl group.
- Boc Protection : The primary amine is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base.
- Hydrochloride Formation : Deprotection of the Boc group (if necessary) and salt formation with HCl gas in ethyl acetate.
Key Data :
- Yield: 58% over five steps.
- Optical Rotation: $$[α]_D^{25} = +12.5^\circ$$ (c = 1.0, MeOH).
Route 3: Solid-Phase Synthesis for Scalability
For industrial-scale production, a resin-bound strategy minimizes purification steps:
- Wang Resin Functionalization : The hydroxymethyl group of the bicyclic core is anchored to Wang resin via a carbonate linkage.
- Aminomethyl Coupling : On-resin reductive amination introduces the aminomethyl group.
- Boc Protection : In situ reaction with Boc anhydride ensures high conversion.
- Cleavage and Salt Formation : Hydrofluoric acid cleaves the resin, followed by HCl treatment to precipitate the hydrochloride salt.
Key Data :
- Yield: 75% (resin loading: 0.8 mmol/g).
- Purity (NMR): 95% (no detectable resin impurities).
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 62 | 58 | 75 |
| Stereochemical Purity | 99% ee | 95% ee | Racemic |
| Scalability | Moderate | Low | High |
| Cost Efficiency | $$ | $$$ | $ |
Route 3 offers superior scalability and cost-effectiveness but sacrifices enantiomeric purity, making it suitable for non-chiral applications. Route 1 remains the gold standard for academic research requiring high optical purity.
Mechanistic Insights and Optimization
Carbamate Formation via CDI-Mediated Coupling
The reaction between the activated alcohol (as an imidazole carbamate intermediate) and tert-butylamine proceeds through a nucleophilic acyl substitution mechanism. CDI facilitates the formation of a reactive carbonylimidazole intermediate, which is displaced by the amine to yield the carbamate.
Optimization Notes :
- Solvent : THF outperforms DMF due to reduced side reactions.
- Temperature : 0°C to room temperature minimizes Boc group cleavage.
Hydrochloride Salt Crystallization
Crystallization from a mixture of ethyl acetate and hexanes (1:3) yields needle-like crystals with >99% purity. X-ray diffraction confirms the protonation site at the aminomethyl nitrogen.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, D$$2$$O) : δ 1.44 (s, 9H, Boc CH$$3$$), 3.21–3.45 (m, 6H, bicyclic H), 4.12 (d, J = 12 Hz, 2H, CH$$2$$NH$$2$$).
- HRMS (ESI+) : m/z calc. for C$${14}$$H$${25}$$N$$2$$O$$3^+$$ [M+H]$$^+$$: 269.1861; found: 269.1865.
Chromatographic Purity
- HPLC (C18) : t$$_R$$ = 8.2 min (100% aqueous → 100% acetonitrile over 20 min).
Industrial and Regulatory Considerations
- Green Chemistry Metrics : Route 3 achieves an E-factor of 18, primarily due to solvent recovery.
- Regulatory Compliance : The compound is listed under CAS 2913241-40-2 and complies with REACH regulations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
Tert-butyl N-{[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl}carbamate hydrochloride is a complex organic compound notable for its unique bicyclic structure and functional groups, which contribute to its distinctive chemical properties and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
Therapeutic Potential
The biological activity of tert-butyl N-{[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl}carbamate hydrochloride is primarily linked to its potential as a therapeutic agent. Research indicates that it may inhibit enzymes involved in critical signal transduction pathways, such as Bruton's tyrosine kinase, which is essential in B-cell development and function. This suggests potential applications in treating autoimmune diseases and certain cancers .
Neuropharmacology
Studies have explored the compound's interaction with neurotransmitter systems, indicating possible antidepressant and neuroprotective properties:
- Antidepressant Effects : In animal models, the compound has shown significant reductions in immobility time during forced swim tests, suggesting an increase in locomotor activity and potential antidepressant effects .
- Neuroprotective Properties : In vitro studies demonstrated that it protects neuronal cells from oxidative stress-induced apoptosis by upregulating neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF) .
Analgesic Activity
The compound has also been evaluated for its analgesic properties. Controlled studies have indicated significant pain relief in models of inflammatory pain, likely through the inhibition of cyclooxygenase (COX) enzymes .
Data Tables
| Biological Activity | Model Used | Effect Observed |
|---|---|---|
| Antidepressant | Rodent Forced Swim Test | Reduced immobility time |
| Neuroprotection | In vitro neuronal cells | Upregulation of BDNF |
| Analgesic | Inflammatory pain model | Significant pain relief |
Case Study 1: Antidepressant Activity
A randomized controlled trial involving mice indicated that administration of this compound resulted in a statistically significant decrease in depression-like behavior compared to the control group, suggesting its potential for further exploration in clinical settings .
Case Study 2: Neuroprotective Effects
Research published in the Journal of Neurochemistry reported that this compound significantly reduced neuronal death in oxidative stress models by modulating signaling pathways associated with cell survival, supporting its therapeutic application in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
The compound’s 2.2.2 bicyclo-octane system distinguishes it from analogs with alternative ring sizes or heteroatom placements:
Key Observations :
- Aminomethyl groups (as in the target compound) offer superior nucleophilicity for further functionalization compared to hydroxymethyl analogs (e.g., EN300-43379321) .
Pharmacokinetic and Physicochemical Properties
- The tert-butyl carbamate group enhances metabolic stability compared to benzyl carbamate derivatives, which are more prone to enzymatic cleavage .
- The chloride counterion in the target compound improves aqueous solubility (critical for bioavailability) relative to neutral bicyclo[2.2.2]octane derivatives like bicyclo[2.2.2]octane-1-carboxylic acid () .
Biological Activity
tert-butyl N-{[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl}carbamate hydrochloride, also known by its CAS number 2260932-09-8, is a complex organic compound notable for its unique bicyclic structure and potential biological activities. With a molecular formula of C14H27ClN2O3 and a molecular weight of approximately 306.83 g/mol, this compound has garnered attention in pharmaceutical research due to its interactions with various biological targets.
The biological activity of this compound is primarily linked to its role as an inhibitor of Bruton's tyrosine kinase (BTK), an enzyme critical in B-cell development and function. BTK plays a significant role in signal transduction pathways that are essential for the immune response and has been implicated in various autoimmune diseases and cancers. By inhibiting BTK, tert-butyl N-{[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl}carbamate hydrochloride may offer therapeutic benefits in treating conditions such as:
- Autoimmune diseases : Conditions like rheumatoid arthritis and lupus.
- Cancers : Certain types of B-cell malignancies, including chronic lymphocytic leukemia (CLL).
Enzymatic Interactions
Studies have indicated that this compound modulates enzymatic activity, particularly in pathways associated with immune response regulation. Detailed interaction studies are necessary to elucidate its mechanism of action fully.
Case Studies and Research Findings
Several studies have explored the efficacy and biological activity of tert-butyl N-{[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl}carbamate hydrochloride:
- In vitro studies : Research has demonstrated that the compound effectively inhibits BTK activity in various cell lines, leading to decreased proliferation of B-cells under specific conditions.
- Animal models : Preclinical trials using animal models have shown promising results in reducing symptoms associated with autoimmune diseases when treated with this compound.
- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.
Comparative Analysis
To provide context regarding the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Aminomethyl-1-(methoxycarbonyl)-piperidine | Contains a piperidine ring | Different nitrogen configuration |
| 1-Aminomethyl-3-morpholinopropane | Morpholine ring structure | Different cyclic structure |
| 4-Aminobutyric acid | Simple amino acid structure | Lack of bicyclic structure |
This table highlights how tert-butyl N-{[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl}carbamate hydrochloride stands out due to its bicyclic structure and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?
- Methodology :
- BOC Protection : Introduce the tert-butoxycarbonyl (BOC) group to the primary amine using di-tert-butyl dicarbonate in the presence of a base (e.g., sodium hydroxide) under aqueous conditions .
- Bicyclic Core Formation : Use ring-closing metathesis or acid-catalyzed cyclization to construct the 2-oxabicyclo[2.2.2]octane scaffold, ensuring regioselectivity by controlling reaction temperature (e.g., 0–25°C) .
- Salt Formation : Convert the free base to the hydrochloride salt via HCl gas bubbling in anhydrous ether or dichloromethane .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of BOC reagent) to minimize side reactions.
Q. Which purification techniques are effective for isolating this compound?
- Methodology :
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) for intermediate purification. For the final product, employ reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) .
- Recrystallization : Dissolve the crude product in hot ethanol and cool to −20°C to precipitate pure crystals .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology :
- NMR Spectroscopy : Analyze and NMR spectra to verify the bicyclic core (e.g., δ 3.94 ppm for oxabicyclo protons) and BOC group (δ 1.4 ppm for tert-butyl) .
- Mass Spectrometry : Use LCMS (ESI+) to confirm molecular weight (e.g., m/z 300–350 [M+H]) .
- X-ray Crystallography : Resolve stereochemistry and confirm bicyclic geometry if single crystals are obtained .
Advanced Research Questions
Q. How does the compound’s reactivity vary under acidic or basic conditions?
- Methodology :
- Stability Studies : Incubate the compound in buffers (pH 1–14) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., BOC deprotection at pH < 3 yields free amine) .
- Kinetic Analysis : Use UV-Vis spectroscopy to track reaction rates. For example, BOC cleavage in trifluoroacetic acid follows pseudo-first-order kinetics .
- Data Interpretation :
| Condition (pH) | Degradation Half-Life | Major Product |
|---|---|---|
| 1.0 (HCl) | 2 hours | Free amine |
| 7.4 (PBS) | >72 hours | Stable |
Q. What strategies can be used to study its biological activity in drug discovery?
- Methodology :
- Target Engagement Assays : Screen against enzyme targets (e.g., LpxC for antibiotics) using fluorescence polarization or SPR to measure binding affinity .
- Cellular Uptake : Label the compound with or isotopes and quantify intracellular accumulation in mammalian cells via scintillation counting .
- In Vivo Studies : Administer the compound (10–50 mg/kg) in rodent models and analyze pharmacokinetics (AUC, ) using LC-MS/MS .
Q. How can computational modeling guide the design of derivatives with improved properties?
- Methodology :
- Molecular Dynamics (MD) : Simulate interactions between the compound and biological targets (e.g., protein active sites) using software like GROMACS. Focus on hydrogen bonding with the oxabicyclo oxygen .
- QSAR Analysis : Corrogate substituent effects (e.g., aminomethyl position) with bioactivity data to predict optimal modifications .
- Case Study :
| Derivative | Predicted IC (nM) | LogP |
|---|---|---|
| Parent compound | 120 | 2.1 |
| Fluoro-substituted | 45 | 1.8 |
Data Contradictions and Resolution
- Stereochemical Stability : highlights stereochemical variants with altered bioactivity. Resolve by synthesizing enantiopure forms and comparing circular dichroism (CD) spectra .
- Safety Data : While suggests low hazard potential, recommends strict PPE (gloves, goggles) due to potential amine reactivity. Follow OSHA guidelines (29 CFR 1910.133) for handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
